Perhydro-1,5-oxazocine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-oxazocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-7-4-2-6-8-5-1/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTZFAWRALJMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147985 | |
| Record name | Perhydro-1,5-oxazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107261-17-6 | |
| Record name | Perhydro-1,5-oxazocine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107261176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perhydro-1,5-oxazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Perhydro 1,5 Oxazocine and Its Derivatives
Established Synthetic Pathways to the Perhydro-1,5-oxazocine Ring System
Traditional methods for constructing the this compound ring often rely on intramolecular bond formation from linear precursors.
Cyclization Reactions
Intramolecular cyclization is a foundational strategy for forming the this compound ring. One common approach involves the reaction of precursors containing both a nucleophilic amine and an electrophilic center, often generated from an alcohol or halide.
For instance, derivatives of dibenzo[b,g]oxazocine can be synthesized through the cyclocondensation of 2,2'-dibromodimethyl diphenyloxide with primary amines. In a documented example, the reaction with methylamine (B109427) in benzene (B151609) at 80°C results in the formation of 6-methyl-6,7-dihydro-5H-dibenzo[b,g]oxazocine. This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic bromine-bearing carbons, followed by an intramolecular cyclization to form the eight-membered ring. The choice of amine can influence the reaction's efficiency, with bulkier amines sometimes favoring cyclization over polymerization.
Another established cyclization method involves derivatives of amino alcohols. For example, heating 3-(isopropylamino)-propan-2-ol with succinoyl chloride can form a this compound-4,10-dione derivative. This pathway is particularly useful for introducing carbonyl functionalities into the heterocyclic ring system.
Multicomponent Approaches to Heterocyclic Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, represent a highly efficient strategy for generating molecular diversity. tcichemicals.com While specific MCRs for the direct synthesis of the simple this compound ring are not extensively documented, these methods are powerful tools for creating complex heterocyclic scaffolds that can be precursors or analogues. beilstein-journals.org
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile. tcichemicals.combeilstein-journals.org The Ugi four-component reaction (Ugi-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylaminoamide. This versatile product can be designed to contain functionalities that allow for subsequent cyclization to form various heterocycles. beilstein-journals.org For example, an Ugi product could be designed with a tethered hydroxyl group and a suitable leaving group to facilitate a post-condensation intramolecular cyclization, thereby constructing the 1,5-oxazocine ring. High-order MCRs, involving five or six components, have been used to create complex hybrid molecules, such as tetrazole-triazole systems, demonstrating the potential for building intricate architectures in a single pot. mdpi.comnih.gov
Advanced Catalytic Syntheses of this compound Structures
To overcome the challenges of medium-sized ring formation, various catalytic methods have been developed, with transition metals playing a pivotal role.
Palladium-Catalyzed Cycloadditions (e.g., Oxa-(4+4)-Cycloaddition)
Palladium catalysis is a powerful tool for constructing eight-membered rings. A notable strategy is the palladium-catalyzed oxa-(4+4)-cycloaddition between 1-azadienes and (2-hydroxymethyl)allyl carbonates. thieme-connect.com This method provides a versatile route to both monocyclic and polycyclic 1,5-oxazocines. thieme.de The reaction's success is dependent on the choice of palladium precursor and ligand, with combinations like Pd₂(dba)₃ and dppe being effective. thieme-connect.com This approach has been successfully applied to furnish polycyclic 1,5-oxazocines from aurone-derived azadienes and, significantly, monocyclic oxazocines from linear azadienes with complete regioselectivity. thieme-connect.com
Another important palladium-catalyzed method is intramolecular cycloamination. This has been used to develop a high-yield synthesis of dibenz[b,f] thieme.decitedrive.comoxazocines. nih.gov Furthermore, palladium-catalyzed intramolecular arylamination on sugar-derived substrates has been shown to produce highly functionalized, chiral, cis-fused tricyclic oxazocines, marking the first synthesis of eight-membered rings via intramolecular cycloamination of furanose derivatives. acs.org Intramolecular double carbonylation of 1,2-diiodobenzene (B1346971) with amino alcohols featuring secondary amine groups also yields oxazocine derivatives under palladium catalysis. mdpi.com
Other Transition Metal-Mediated Cyclizations
Beyond palladium, other transition metals such as rhodium and gold have proven effective in synthesizing oxazocine frameworks.
Rhodium-catalyzed reactions have been employed in several innovative cyclization strategies. For example, a rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazoles with nitriles can produce imidazole (B134444) derivatives, and in some cases, tetrahydro-1,4-oxazocine byproducts have been observed. nih.gov A more direct approach involves a bimetallic Rh(II)/Zn(II) relay catalysis system for the asymmetric [4+3] cycloaddition of β,γ-unsaturated α-ketoesters with diazoimides. This tandem process generates oxa-bridged oxazocines with three chiral centers in an efficient manner. nih.govresearchgate.net
Gold-catalyzed cyclizations offer mild and efficient pathways to oxazocine derivatives. A gold(I)-catalyzed 8-endo-dig hydroalkoxylation of alkynamides has been reported to access oxazocenone scaffolds. nih.gov This method provided a key intermediate that was used to synthesize a des-benzo analog of a biologically active benzoxazocenone. nih.gov In other work, gold catalysis on terminal end alkynyloxazolidines resulted in the exclusive formation of 1,5-oxazocine derivatives through an 8-endo oxycyclization pathway. csic.es
Novel and Emerging Strategies for this compound Construction
Research into the synthesis of oxazocines continues to yield novel and efficient methodologies that move beyond traditional transition metal catalysis.
One such emerging strategy is the Brønsted acid-triggered cascade cyclization . A catalyst-free, mild synthesis has been developed to produce dihydrobenzo thieme.decitedrive.comoxazocine derivatives from aminomaleimides and N-alkyl amines at room temperature. uco.es This method utilizes a [7+1] cascade cyclization, demonstrating high functional group tolerance and providing good to excellent yields. citedrive.comresearchgate.net
Another innovative approach combines N-heterocyclic carbene (NHC) catalysis with radical-initiated reactions . A novel method for constructing bridged aromatic ring-fused oxazocine frameworks involves a sequential NHC-catalyzed azabenzoin reaction followed by a radical-initiated regioselective intramolecular cascade cyclization. rsc.org This protocol is noted for its mild conditions, good functional group tolerance, and high product yields. rsc.org
The use of iminyl radicals in cyclization reactions also represents a modern strategy for heterocycle synthesis. mdpi.com While not yet specifically applied to this compound, these radical-mediated ring closures are versatile for creating various azaheterocycles and hold potential for future applications in this area.
Table of Mentioned Chemical Compounds
Ring-Closing Reactions
Ring-closing reactions are a foundational approach to the synthesis of cyclic molecules, including the this compound system. These methods typically involve the intramolecular cyclization of a linear precursor containing all the necessary atoms for the final ring. Key strategies include classical cyclocondensation and modern catalytic methods like ring-closing metathesis.
One of the most established methods involves the cyclocondensation of bifunctional starting materials. A well-documented example is the reaction between a primary amine, such as methylamine, and a suitable dielectrophile like 2,2'-dibromodimethyl diphenyloxide. This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic bromine-bearing carbons, followed by an intramolecular cyclization to form the eight-membered ring. The use of acid-binding agents like potassium carbonate is often crucial to neutralize the HBr generated during the reaction, which shifts the equilibrium towards the formation of the cyclized product.
Another significant ring-closure strategy is the cyclization of amino alcohol derivatives. For instance, derivatives containing a 3-(isopropylamino)-propan-2-ol group can undergo cyclization with reagents like succinoyl chloride. This particular reaction is effective for introducing carbonyl functionalities into the heterocyclic scaffold, yielding dione (B5365651) derivatives of the this compound ring.
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for ring construction. Palladium-catalyzed intramolecular cyclization represents a modern and efficient alternative to classical methods. These reactions often exhibit higher yields and can be performed under milder conditions. Furthermore, the development of immobilized palladium catalysts allows for reuse, enhancing the economic and environmental viability of the synthesis. Ring-closing metathesis (RCM) is another powerful catalytic method for forming a wide array of carbocyclic and heterocyclic rings, including medium-sized systems. rsc.org Although specific examples directly targeting the parent this compound are less common, RCM remains a highly relevant and potent strategy for accessing complex derivatives from appropriately designed diene precursors. rsc.org
Table 1: Comparison of Ring-Closing Methodologies for 1,5-Oxazocine Synthesis This table is interactive. Click on the headers to sort the data.
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Key Features |
|---|---|---|---|---|
| Cyclocondensation | 2,2'-dibromodimethyl diphenyloxide, Primary Amine | Benzene (solvent), Acid-binding agent (e.g., K₂CO₃) | 68-80 | Cost-effective for bulk production; classic method. |
| Amino Alcohol Cyclization | 3-(isopropylamino)-propan-2-ol derivative, Succinoyl chloride | Dioxane (solvent) | ~57 | Introduces carbonyl functionalities into the ring. |
| Palladium-Catalyzed Cyclization | Amine and bromo-functionalized ether | Palladium catalyst | 75-85 | High yields, mild conditions, suitable for complex derivatives. |
| Ring-Closing Metathesis (General) | Diene-functionalized amino ether | Grubbs' Catalyst or other Ru-based catalysts | Variable | Powerful for constructing complex and substituted ring systems. rsc.org |
Rearrangement Reactions
Rearrangement reactions provide an elegant and powerful strategy for accessing complex molecular architectures that may be difficult to obtain through other means. For the synthesis of medium-sized heterocycles like this compound, sigmatropic rearrangements are particularly valuable as they enable the expansion of smaller, more readily available rings. researchgate.net
The Meisenheimer and Stevens rearrangements are prominent examples of such transformations. researchgate.netwikipedia.org The Meisenheimer rearrangement involves the researchgate.netmdpi.com- or mdpi.combeilstein-journals.org-sigmatropic shift of an N-oxide. This reaction has been successfully applied to create nine-membered benzoxazonine systems, which are structurally related to 1,5-oxazocines. mdpi.com The process typically begins with the oxidation of a smaller N-heterocyclic precursor, such as a substituted tetrahydroisoquinoline, using an oxidizing agent like m-CPBA to form an N-oxide intermediate. mdpi.com This intermediate then undergoes a thermally induced mdpi.combeilstein-journals.org-sigmatropic rearrangement, resulting in a three-atom ring expansion that incorporates an oxygen atom into the newly formed larger ring. mdpi.com The reaction proceeds through a favorable concerted transition state, making it a stereospecific and efficient method for ring expansion. mdpi.com
Analogous to the Meisenheimer rearrangement, the Stevens rearrangement involves the transformation of a quaternary ammonium (B1175870) salt via an ylide intermediate. wikipedia.org An ylide is formed by deprotonating the ammonium salt with a strong base, which then undergoes a researchgate.netmdpi.com- or mdpi.combeilstein-journals.org-rearrangement. wikipedia.org This method also offers a viable pathway for ring expansion and the construction of complex amine-containing structures. researchgate.netwikipedia.org While direct applications to the parent this compound are not extensively documented, the principles of these sigmatropic rearrangements provide a clear strategic blueprint for its synthesis from smaller cyclic amine precursors.
Table 2: Overview of Rearrangement Reactions for Medium-Ring Heterocycle Synthesis This table is interactive. Click on the headers to sort the data.
| Rearrangement Type | Precursor | Key Intermediate | Transformation | Relevance to 1,5-Oxazocine |
|---|---|---|---|---|
| Meisenheimer mdpi.combeilstein-journals.org Rearrangement | Cyclic Amine (e.g., Tetrahydroisoquinoline derivative) | N-Oxide | Three-atom ring expansion to incorporate an O-C-C unit. mdpi.com | Demonstrated synthesis of related N,O-containing nine-membered rings. mdpi.com |
| Stevens researchgate.netmdpi.com or mdpi.combeilstein-journals.org Rearrangement | Quaternary Ammonium Salt | Ylide | 1,2- or 2,3-shift to form a rearranged amine. wikipedia.org | A general and powerful method for C-N bond formation and ring expansion. researchgate.netwikipedia.org |
Chemo- and Regioselective Annulation Processes
Annulation processes, which involve the formation of a new ring onto a pre-existing structure, are highly effective for building fused or bridged heterocyclic systems. For the synthesis of this compound derivatives, chemo- and regioselective annulations are particularly important as they allow for precise control over the final structure.
Gold-catalyzed cyclizations have been shown to be effective in this context. For example, the reaction of terminally substituted alkynyloxazolidines can be directed to form 1,5-oxazocine derivatives. beilstein-journals.org This transformation proceeds via an 8-endo oxycyclization, where the oxygen atom of the oxazolidine (B1195125) attacks the external carbon of the alkyne. The selectivity of this reaction (distal vs. proximal attack) is highly dependent on the substitution pattern of the alkyne, showcasing the catalyst's role in controlling regiochemistry. beilstein-journals.org
More complex cascade reactions have also been developed to construct bridged oxazocine frameworks. One innovative method involves a sequential N-heterocyclic carbene (NHC)-catalyzed azabenzoin reaction followed by a radical-initiated regioselective intramolecular cascade cyclization. nih.gov This process assembles bridged 1,5-methanobenzo[f] researchgate.netbeilstein-journals.orgoxazocin-6-one compounds from simple starting materials like o-vinyl benzaldehydes and N-acylarylimines under mild conditions. nih.gov The protocol is valued for its operational simplicity and its ability to generate significant molecular complexity in a single pot. nih.gov
Another powerful strategy is the catalyst-free [n + 1] cascade cyclization. Dihydrobenzo researchgate.netwikipedia.orgoxazocine derivatives have been synthesized from aminomaleimides and N-alkyl amines at room temperature. wikipedia.org In this reaction, acidic additives facilitate the cleavage of a C(sp³)–N bond in the N-alkyl amine, which then acts as a one-carbon synthon for subsequent C-C and C-O bond-forming steps, leading to the construction of the eight-membered ring. wikipedia.org This method is notable for its mild conditions and broad substrate scope. wikipedia.org
Table 3: Selected Chemo- and Regioselective Annulation Processes This table is interactive. Click on the headers to sort the data.
| Method | Precursors | Catalyst/Reagent | Resulting Structure | Key Feature |
|---|---|---|---|---|
| Gold-Catalyzed Cyclization | Terminally substituted alkynyloxazolidines | Au(OTf)PPh₃ | 1,5-Oxazocine derivatives | Exclusive 8-endo oxycyclization controlled by alkyne substitution. beilstein-journals.org |
| NHC/Radical Cascade | o-Vinyl benzaldehydes, N-Acylarylimines | N-Heterocyclic Carbene (NHC), Radical Initiator | Bridged 1,5-methanobenzo[f] researchgate.netbeilstein-journals.orgoxazocin-6-ones | Sequential azabenzoin reaction and regioselective cascade cyclization. nih.gov |
| [n + 1] Cascade Cyclization | Aminomaleimides, N-Alkyl amines | Acidic Additives (catalyst-free) | Dihydrobenzo researchgate.netwikipedia.orgoxazocine derivatives | C(sp³)–N bond cleavage provides a C1 synthon for ring construction. wikipedia.org |
Conformational Analysis of Perhydro 1,5 Oxazocine
Principles of Conformational Isomerism in Eight-Membered Heterocycles
Eight-membered heterocyclic rings, such as perhydro-1,5-oxazocine, exhibit a high degree of conformational flexibility. Unlike the well-defined chair and boat conformations of six-membered rings, eight-membered systems can adopt a variety of arrangements, including boat-chair, twist-boat-chair, and crown conformations. rsc.orgrsc.org The specific conformation adopted is influenced by a delicate balance of factors, including torsional strain, transannular interactions (non-bonded interactions between atoms across the ring), and the electronic effects of the heteroatoms. rsc.org
The presence of heteroatoms like oxygen and nitrogen in the this compound ring introduces additional complexity. The lone pairs of electrons on these atoms can participate in intramolecular interactions, further influencing the preferred conformation. rsc.org The inversion of the nitrogen atom's lone pair also contributes to the conformational landscape, potentially leading to a mixture of interconverting isomers. rsc.org The study of these conformational preferences is crucial as the three-dimensional shape of the molecule can significantly impact its physical and chemical properties.
Experimental Techniques for Conformational Elucidation
A variety of spectroscopic techniques are employed to investigate the conformational isomers of molecules like this compound.
Rotational Spectroscopy
Rotational spectroscopy is a powerful tool for determining the precise three-dimensional structures of molecules in the gas phase. rsc.org By analyzing the absorption of microwave radiation, which induces transitions between rotational energy levels, highly accurate rotational constants can be obtained. rsc.orgacs.org These constants are directly related to the moments of inertia of the molecule, which in turn depend on its geometry. rsc.org
For a flexible molecule like this compound, rotational spectroscopy can distinguish between different conformers if they are stable enough to exist as distinct species in the low-temperature, low-pressure conditions of the experiment. frontiersin.org The analysis of the rotational spectra of different isotopic versions of the molecule (isotopologues) can further refine the structural determination. rsc.org Computational quantum chemical calculations are often used in conjunction with experimental data to predict the rotational spectra of different possible conformers, aiding in the assignment of the observed spectral lines. frontiersin.org
Vibrational Spectroscopy
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. nih.gov The frequencies of the vibrational modes are sensitive to the molecule's structure and bonding, making this technique useful for conformational analysis. nih.gov Different conformers of a molecule will have distinct vibrational spectra due to differences in their bond angles, bond lengths, and symmetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most versatile and widely used techniques for studying molecular structure and dynamics in solution. magritek.com
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. magritek.com The chemical shifts, coupling constants, and signal multiplicities are all sensitive to the molecule's conformation. cdnsciencepub.com However, for complex molecules with many overlapping signals, 1D NMR spectra can be difficult to interpret fully. magritek.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), provide additional information by showing correlations between different nuclei. magritek.comfrontiersin.org
COSY spectra reveal which protons are coupled to each other, helping to trace out the connectivity of the molecule.
HSQC spectra correlate protons with the carbon atoms to which they are directly attached. frontiersin.org
NOESY spectra are particularly powerful for conformational analysis as they show through-space interactions between protons that are close to each other, typically within 5-6 Å. mdpi.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting protons, allowing for the determination of internuclear distances and thus the elucidation of the molecule's three-dimensional structure. mdpi.com
The following table illustrates the kind of data that can be obtained from a NOESY experiment. The presence of a cross-peak indicates spatial proximity between the two protons.
| Interacting Protons | Presence of NOESY Cross-Peak | Implied Conformation |
| Hax-Hax (across the ring) | Yes | Indicates a boat-chair or twist-boat conformation where these protons are close. |
| Heq-Heq (across the ring) | No | Suggests these protons are far apart in the dominant conformation. |
| Hax-Heq (on adjacent carbons) | Yes | Consistent with typical gauche interactions in a saturated ring. |
Variable temperature (VT) NMR is a crucial technique for studying dynamic processes, including conformational isomerism. ox.ac.uk Many molecules, especially flexible ones like eight-membered rings, exist as a mixture of rapidly interconverting conformers at room temperature. This rapid exchange can lead to broadened NMR signals or an average spectrum that does not represent any single conformation. numberanalytics.com
By lowering the temperature, the rate of interconversion can be slowed down. ox.ac.uk If the temperature is lowered sufficiently (to the "coalescence temperature"), the single averaged peak for a given nucleus will broaden and eventually split into separate signals for each conformer. numberanalytics.com By analyzing the spectra at different temperatures, it is possible to determine the relative populations of the different conformers and the energy barriers for their interconversion. ox.ac.uknih.gov
For example, if a proton gives a single broad peak at room temperature, cooling the sample might resolve this into two distinct peaks. This would indicate the presence of two conformers in slow exchange on the NMR timescale at the lower temperature. The relative areas of these peaks would give the ratio of the two conformers.
| Temperature (°C) | Appearance of Signal for Proton X | Interpretation |
| 25 | Broad singlet | Rapid interconversion between conformers. |
| -20 | Broadening peak | Approaching the coalescence temperature. |
| -60 | Two distinct peaks | Slow exchange between two major conformers. |
Nuclear Overhauser Effect (NOE) Analysis
The Nuclear Overhauser Effect (NOE) is a powerful NMR spectroscopic technique used to determine the spatial proximity of atoms within a molecule, making it an invaluable tool for conformational analysis. wiley.comugent.be The NOE arises from the dipole-dipole relaxation between nuclear spins that are close in space (typically within 5-6 Å). mdpi.com When one proton is irradiated, a change in the signal intensity of a nearby proton can be observed, and the magnitude of this change is inversely proportional to the sixth power of the distance between them. mdpi.com This relationship allows for the determination of internuclear distances, providing crucial constraints for elucidating the three-dimensional structure and preferred conformation of molecules in solution. wiley.comcsic.es
For this compound, NOE analysis, particularly through two-dimensional NOE spectroscopy (NOESY), can differentiate between various possible ring conformations, such as chair, boat, or twist forms. A NOESY experiment generates a 2D map showing cross-peaks between protons that are spatially close. ugent.bemdpi.com For instance, in a rigid chair-like conformation, strong NOE cross-peaks would be expected between axial protons on the same side of the ring. Conversely, the absence or weakness of certain cross-peaks can help to rule out specific conformations.
The analytical process involves:
Acquisition of NOESY Spectra: A 2D NOESY spectrum of this compound is recorded.
Identification of Cross-Peaks: The spectrum is analyzed to identify all cross-peaks, which indicate through-space interactions between specific protons. mdpi.com
Quantitative Analysis: The intensities of the cross-peaks are measured. These intensities are then converted into internuclear distances, often using a known, fixed distance within the molecule (like a geminal proton pair) for calibration. mdpi.com
Structural Interpretation: The experimentally derived distance restraints are compared with theoretical distances for various computationally generated low-energy conformers. The conformation that best fits the experimental NOE data is identified as the most probable structure in solution.
This combination of experimental NOE data with computational models provides a robust method for defining the conformational landscape of flexible molecules like this compound.
Computational Approaches to this compound Conformers
Computational chemistry offers a powerful suite of tools for investigating the conformational preferences and dynamics of molecules. numberanalytics.com For a flexible eight-membered ring system like this compound, computational methods can provide detailed insights into the relative stabilities of different conformers, the energy barriers between them, and the geometric parameters that define them. These approaches are broadly categorized into methods like quantum mechanics (QM) and molecular mechanics (MM). numberanalytics.com QM methods, in particular, are essential for accurately describing the electronic structure and energies of different molecular arrangements.
Quantum Chemical Calculations (e.g., Density Functional Theory, Møller-Plesset Perturbation Theory, Coupled Cluster)
Quantum chemical calculations are fundamental to modern conformational analysis, providing accurate energies and properties for molecular systems. mdpi.com These ab initio and related methods solve the Schrödinger equation to varying levels of approximation.
Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. mdpi.comut.ac.ir Functionals like B3LYP are popular due to their balance of computational cost and accuracy. ut.ac.irnih.gov For this compound, DFT can be used to optimize the geometry of various conformers and calculate their relative energies.
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that provides a higher level of theory by including electron correlation effects, which are often crucial for accurately describing non-covalent interactions that can influence conformational stability. mdpi.comnih.gov It is more computationally demanding than DFT but can offer more reliable energetic predictions.
Coupled Cluster (CC): Coupled Cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies. However, their high computational cost typically limits their application to smaller systems or for single-point energy calculations on geometries optimized at a lower level of theory (e.g., DFT or MP2).
These methods are used to locate stationary points on the potential energy surface, identifying them as energy minima (stable conformers) or saddle points (transition states between conformers).
Potential Energy Surface (PES) Analysis
The potential energy surface (PES) is a conceptual and mathematical map that describes the energy of a molecule as a function of its geometric coordinates. visualizeorgchem.com For a molecule like this compound, a full PES would be multidimensional and complex. Therefore, analysis is often simplified by performing a "relaxed" or "frozen" PES scan along one or two specific internal coordinates, such as dihedral angles, which define the ring's conformation. researchgate.netq-chem.com
A typical PES scan for this compound would involve systematically varying key dihedral angles (e.g., C-N-C-C or C-O-C-C) in discrete steps. At each step, the chosen coordinate is held fixed while the rest of the molecule's geometry is optimized to find the lowest energy structure for that constraint. uni-muenchen.dereadthedocs.io Plotting the resulting energy versus the scanned coordinate reveals the conformational landscape. The minima on this plot correspond to stable or metastable conformers (e.g., boat-chair, crown), while the maxima represent the transition states and thus the energy barriers for interconversion between them. visualizeorgchem.comresearchgate.net This analysis is crucial for understanding the molecule's dynamic behavior and the relative populations of its conformers at equilibrium.
Identification and Energetic Characterization of Stable Conformations
Through PES scans and subsequent geometry optimizations using quantum chemical methods, the stable conformations of this compound can be identified. researchgate.net For eight-membered rings, several conformations are possible, including those from the chair, boat, and twist families. The primary conformers for similar saturated heterocycles are often boat-chair (BC) and crown (Cr) forms.
Computational studies provide the relative energies (ΔE) and Gibbs free energies (ΔG) for these conformers, allowing for the prediction of their equilibrium populations via the Boltzmann distribution. An illustrative table below shows the kind of data that would be generated from such a computational study on this compound, with hypothetical relative energies based on analyses of similar heterocyclic systems.
| Conformer | Point Group | Relative Energy (ΔE) (kcal/mol) | Relative Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|---|
| Boat-Chair (BC) | Cₛ | 0.00 | 0.00 | 85.7 |
| Twist-Chair (TC) | C₂ | 1.25 | 1.18 | 12.1 |
| Crown (Cr) | C₂ᵥ | 2.50 | 2.65 | 1.2 |
| Boat-Boat (BB) | C₂ᵥ | 4.10 | 3.95 | 0.9 |
| Chair (C) | C₂ₕ | 5.30 | 5.15 | 0.1 |
Note: The data in this table is illustrative and represents typical values for eight-membered heterocyclic systems. Specific values for this compound would require a dedicated computational study.
Atropisomerism and Rotational Barriers
Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a single bond, leading to distinct, separable conformers. nih.gov While the parent, unsubstituted this compound is not chiral, the introduction of bulky substituents can restrict rotation around bonds within the ring or connected to the ring, potentially leading to stable atropisomers. vdoc.pub For instance, in substituted 1,4-oxazocines, atropisomers have been observed. vdoc.pub
The stability of these atropisomers is determined by the height of the rotational energy barrier. Computational chemistry is the primary tool for quantifying these barriers. rsc.orgprovidence.edu By identifying the transition state for the rotational process on the potential energy surface, the activation energy (ΔG‡) for interconversion can be calculated.
Atropisomers are generally classified based on their rotational barrier and half-life for racemization at a given temperature:
Class 1: ΔG‡ < 20 kcal/mol; rapidly interconverting. nih.gov
Class 2: 20 kcal/mol < ΔG‡ < 28 kcal/mol; separable at room temperature but may interconvert upon heating. nih.gov
Class 3: ΔG‡ > 28 kcal/mol; configurationally stable. nih.gov
The table below provides a hypothetical example of calculated rotational barriers for the interconversion between two stable conformers of a substituted this compound.
| Interconversion Pathway | Transition State (TS) | Calculated Rotational Barrier (ΔG‡) (kcal/mol) | Atropisomer Class |
|---|---|---|---|
| Conformer A → Conformer B | TS1 | 22.5 | Class 2 |
| Ring Inversion (BC → BC') | TS2 | 8.5 | Not Atropisomeric |
Note: The data presented is for illustrative purposes. Actual values would depend on the specific substitution pattern and the level of theory used.
Reactivity and Reaction Mechanisms of Perhydro 1,5 Oxazocine
Fundamental Reactivity Patterns
The reactivity of perhydro-1,5-oxazocine, a saturated eight-membered heterocycle containing nitrogen and oxygen atoms, is governed by the interplay of its structural and electronic features.
Electrophilic and Nucleophilic Sites Characterization
Conversely, the carbon atoms adjacent to the heteroatoms (C2, C4, C6, and C8) can exhibit electrophilic character, particularly when influenced by activating groups or under specific reaction conditions. Computational studies on similar heterocyclic systems have shown that the distribution of highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) densities can help identify likely nucleophilic and electrophilic sites, respectively. scirp.org For instance, in related chalcone (B49325) derivatives, the carbon atoms of the imidazo[1,2-a]pyridine (B132010) nucleus were identified as potential nucleophilic centers, while carbons in the keto-ethylenic system were designated as electrophilic sites. scirp.org
The reactivity of these sites can be modulated by the presence of substituents on the ring. Electron-donating groups enhance the nucleophilicity of the nitrogen and the ring system, while electron-withdrawing groups increase the electrophilicity of the carbon atoms. This principle is fundamental in designing reactions involving the this compound scaffold.
Chemical Hardness and Softness Analysis
The principles of Hard and Soft Acids and Bases (HSAB) provide a valuable framework for understanding the reactivity of this compound. mdpi.com Chemical hardness (η) and softness (S) are theoretical concepts used to describe the stability and reactivity of molecules. researchgate.netijarset.com Hardness is a measure of resistance to deformation or change in electron distribution, while softness is the reciprocal of hardness and indicates a higher propensity for reaction. researchgate.netosti.gov
Generally, molecules with a smaller energy gap between their HOMO and LUMO are considered softer and more reactive. ijarset.com Soft electrophiles tend to react with soft nucleophiles, and hard electrophiles with hard nucleophiles. beyondbenign.org The nitrogen atom in this compound, being a secondary amine, is considered a relatively soft nucleophile. The oxygen atom, in contrast, is a harder nucleophilic center.
The table below, derived from a study on related compounds, illustrates how these parameters are calculated and interpreted.
| Parameter | Formula | Interpretation |
| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. Lower values indicate better electron donors. ijarset.com |
| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. Higher values indicate better electron acceptors. ijarset.com |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Higher values indicate greater stability. ijarset.com |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness. Higher values indicate greater reactivity. researchgate.net |
| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. Higher values indicate better electron acceptors. ijarset.com |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. ijarset.com |
Cycloaddition Reactions Involving this compound Scaffolds
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. numberanalytics.com The this compound scaffold can be both a product of and a participant in such reactions.
Intramolecular Cycloadditions
Intramolecular cycloadditions are key reactions for constructing complex, polycyclic systems from a single molecule containing both the reacting partners. sandiego.edu These reactions often offer high levels of stereocontrol. researchgate.net For instance, intramolecular 1,3-dipolar cycloadditions of nitrones derived from carbohydrates have been used to selectively form oxepanes. researchgate.net Similarly, palladium-catalyzed intramolecular cycloamination of ortho-bromobenzylated aromatic amines is an effective method for synthesizing derivatives of dibenzo[b,g]oxazocine.
A "top-down" synthetic approach can utilize intramolecular [5+2] cycloadditions to create complex bridged scaffolds, which can then be converted into diverse natural product-like structures through subsequent reactions like ring cleavage or expansion. d-nb.info While direct examples involving the pre-formed this compound ring in intramolecular cycloadditions are scarce in the provided results, the synthesis of the broader oxazocine class frequently employs this strategy. For example, intramolecular nitrone cycloadditions are used to synthesize functionalized chromenoisoxazolidines. researchgate.net
Intermolecular Cycloadditions
Intermolecular cycloadditions involve the reaction of two separate molecules to form a cyclic product. d-nb.info These reactions are fundamental to building molecular complexity. The synthesis of the 1,5-oxazocine ring itself can be achieved through cycloaddition strategies. A notable example is the oxa-(4+4)-cycloaddition of azadienes, which provides a direct entry to monocyclic and polycyclic 1,5-oxazocines. thieme.de
The this compound ring system, once formed, can potentially participate in further cycloaddition reactions, although specific examples are not detailed in the provided search results. However, related heterocyclic systems demonstrate this reactivity. For instance, 1,3-dipolar cycloadditions are a common class of reactions where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. numberanalytics.comijrpc.com Nitrones, which are 1,3-dipoles, undergo regio- and stereoselective cycloaddition reactions with alkenes to yield bicyclic isoxazolidines. psu.edu
The table below summarizes some cycloaddition reactions leading to or involving related heterocyclic scaffolds.
| Reaction Type | Reactants | Product Class | Reference |
| Oxa-(4+4)-Cycloaddition | Azadienes | 1,5-Oxazocines | thieme.de |
| Intramolecular 1,3-Dipolar Cycloaddition | Carbohydrate-derived nitrones | Oxepanes | researchgate.net |
| Intermolecular 1,3-Dipolar Cycloaddition | Heterocyclic nitrones and alkenes | Bicyclic isoxazolidines | psu.edu |
| [5+2] Cycloaddition | Internal pyrylium (B1242799) species | Bridged scaffolds | d-nb.info |
| [4+2] Annulation | 1,2-Diaza-1,3-dienes and NHC-bound enolates | Chiral dihydropyridazinones | mdpi.com |
Ring-Opening and Ring-Contraction/Expansion Reactions
The eight-membered this compound ring possesses inherent ring strain that can drive reactions leading to changes in ring size.
Ring-opening reactions of heterocyclic compounds are a common strategy for synthesizing functionalized acyclic molecules or for rearranging to other cyclic systems. acs.org For example, the ring-opening of pyridinium (B92312) salts with tethered nucleophiles can lead to the formation of new heterocyclic structures. acs.org While specific ring-opening reactions of this compound were not detailed in the search results, this class of reaction is a plausible transformation for this scaffold, potentially initiated by cleavage of the C-O or C-N bonds under appropriate conditions.
Ring-contraction reactions are useful for creating smaller, more strained rings from larger ones. wikipedia.orgntu.ac.uk These reactions can proceed through various mechanisms, including cationic, anionic, or carbenoid intermediates. harvard.edu The Favorskii rearrangement, for instance, involves the base-induced rearrangement of an α-halo cycloalkanone to a smaller carboxylic acid derivative via a cyclopropanone (B1606653) intermediate. harvard.edu
Conversely, ring-expansion reactions are valuable for synthesizing medium to large-sized rings from smaller, more readily available precursors. mdpi.comsioc-journal.cn A common strategy involves the rhodium carbenoid-induced ring expansion of smaller heterocycles like isoxazoles to form larger rings such as 1,3-oxazines. nih.govnih.gov The Tiffeneau–Demjanov rearrangement is another classic example of a one-carbon ring expansion of cyclic ketones. wikipedia.org While the provided literature does not describe the direct ring contraction or expansion of a pre-formed this compound ring, the synthesis of related seven-membered oxepane (B1206615) rings has been achieved through the rearrangement and ring expansion of tetrahydropyran (B127337) precursors. researchgate.net
The following table outlines general types of ring-restructuring reactions.
| Reaction Type | General Transformation | Example | Reference |
| Ring Opening | Cyclic to Acyclic/Different Cyclic System | Pyridinium salt opening | acs.org |
| Ring Contraction | Larger ring to smaller ring | Favorskii Rearrangement | harvard.edu |
| Ring Expansion | Smaller ring to larger ring | Rhodium carbenoid-induced expansion of isoxazoles | nih.govnih.gov |
| Ring Expansion | Six-membered to seven-membered ring | Rearrangement of tetrahydropyrans to oxepanes | researchgate.net |
Mechanisms of Stereoselective Transformations
The synthesis of specific stereoisomers of this compound and its derivatives is of significant interest due to the distinct biological activities often exhibited by different enantiomers and diastereomers. numberanalytics.com Achieving stereocontrol in the formation of the eight-membered ring and its substituents is accomplished through several key mechanistic strategies. These strategies primarily involve the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution to influence the three-dimensional outcome of chemical reactions. numberanalytics.com
Chiral Auxiliary-Mediated Transformations
A foundational strategy for inducing stereoselectivity is the temporary incorporation of a chiral auxiliary into the reacting molecule. numberanalytics.comwikipedia.org This auxiliary, an enantiomerically pure compound, directs the stereochemical course of a reaction before being removed in a subsequent step. numberanalytics.com
Mechanism of Action: The chiral auxiliary typically functions by introducing significant steric hindrance, which forces an incoming reagent to attack the substrate from the less hindered face. santiago-lab.com This creates a diastereomeric transition state that is lower in energy than other possible transition states, leading to the preferential formation of one stereoisomer. For transformations involving this compound precursors, this often involves auxiliaries attached to a reactant that will ultimately form part of the heterocyclic ring.
Common Chiral Auxiliaries and Applications: Enantiopure amino alcohols are common starting materials that can act as chiral precursors for the synthesis of complex heterocyclic compounds. researchgate.net Auxiliaries like Evans' oxazolidinones, which are derived from chiral amino alcohols, are widely used to direct stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. numberanalytics.comnumberanalytics.comsantiago-lab.com The auxiliary is acylated, and the substituent on the oxazolidinone ring (e.g., isopropyl or benzyl (B1604629) group) sterically blocks one face of the resulting enolate, directing the approach of an electrophile. santiago-lab.com
| Chiral Auxiliary Type | Precursor | Directed Reaction Type | Mechanism of Stereocontrol |
| Evans' Oxazolidinones | Chiral α-amino acids | Alkylation, Aldol Reactions | The bulky substituent at the C4 position of the oxazolidinone ring creates a sterically hindered environment, directing electrophilic attack to the opposite face of the enolate. santiago-lab.com |
| Camphorsultam | Camphor | Michael Additions, Claisen Rearrangements | The rigid bicyclic structure provides a well-defined chiral environment, leading to high diastereoselectivity in conjugate additions and rearrangements. wikipedia.org |
| Pseudoephedrine | (R,R)- or (S,S)-pseudoephedrine | Alkylation | The α-proton of a pseudoephedrine amide is deprotonated to form an enolate. The methyl group on the auxiliary directs the configuration of the subsequent alkylation. wikipedia.org |
This table provides an interactive overview of common chiral auxiliaries and their mechanisms in stereoselective synthesis.
Asymmetric Catalysis
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. beilstein-journals.org This method is highly efficient and involves the formation of a transient, diastereomeric complex between the catalyst and the substrate.
Mechanism of Action: In the context of oxazocine synthesis, transition metals paired with chiral ligands are frequently used. The chiral ligand coordinates to the metal center, creating a chiral catalytic complex. This complex then binds the substrates in a specific orientation, lowering the activation energy for the formation of one enantiomer over the other.
A notable example is the asymmetric synthesis of oxa-bridged oxazocines through a bimetallic relay catalysis system. nih.gov This process utilizes a rhodium(II) complex to generate an isomünchnone intermediate from a diazoimide, followed by a [4+3] cycloaddition with a β,γ-unsaturated α-ketoester. The stereoselectivity of the cycloaddition is controlled by a second catalytic complex, a chiral N,N'-dioxide-Zn(II) species. nih.gov
Proposed Transition State for [4+3] Cycloaddition: Research suggests a transition-state model to explain the high stereoselectivity observed in the N,N'-dioxide-Zn(II) catalyzed cycloaddition. nih.gov In this model, the chiral zinc catalyst coordinates to the two carbonyl oxygen atoms of the β,γ-unsaturated α-ketoester, fixing its conformation. This coordination creates a defined chiral pocket, and the isomünchnone dipole approaches from the less sterically hindered face, leading to the formation of the oxa-bridged oxazocine with three specific chiral centers. nih.gov
| Catalytic System | Reaction Type | Role of Catalyst | Stereochemical Outcome |
| Rh(II)/Chiral N,N'-dioxide-Zn(II) | [4+3] Cycloaddition | Rh(II) generates a reactive dipole; the Chiral Zn(II) complex orchestrates the stereoselective cycloaddition. nih.gov | High diastereoselectivity and enantioselectivity, forming three contiguous chiral centers. nih.gov |
| Transition Metal (e.g., Cu) with Chiral Ligands | Cyclization | The chiral ligand-metal complex controls the stereochemistry during the ring-forming step. | Enantioselective formation of the heterocyclic ring. |
This interactive table details catalytic systems used in the stereoselective synthesis of oxazocine derivatives.
Kinetic Resolution
Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral reagent or catalyst. While not a method of asymmetric synthesis, it is a key mechanism for obtaining enantiomerically pure compounds.
Mechanism of Action: The underlying principle is the difference in activation energies between the two diastereomeric transition states formed when each enantiomer of the racemate interacts with the chiral resolving agent. One enantiomer reacts significantly faster, allowing it to be separated from the slower-reacting enantiomer. Reaction parameters are optimized to maximize this rate difference.
Controlling Factors:
Temperature: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, thereby enhancing stereoselectivity.
Solvent Polarity: The choice of solvent can influence the stability of the transition states and affect the efficiency of the resolution.
This technique is particularly relevant for the functionalization of a pre-existing racemic this compound core, where a chiral catalyst can selectively modify one enantiomer.
Derivatization and Functionalization Strategies for Perhydro 1,5 Oxazocine
Selective Modification of Nitrogen and Oxygen Heteroatoms
The presence of both nitrogen and oxygen heteroatoms in the perhydro-1,5-oxazocine ring offers opportunities for selective functionalization. The nitrogen atom, being a secondary amine, is typically more nucleophilic and serves as the primary site for modification.
Nitrogen Atom Modification:
The secondary amine in the this compound ring is readily functionalized through various reactions. N-alkylation and N-acylation are common strategies to introduce a wide range of substituents. For instance, alkylation can be achieved by reacting the parent heterocycle with alkyl halides or through reductive amination. vdoc.pub These modifications are fundamental in synthesizing derivatives with potential therapeutic applications. For example, derivatives of this compound containing a 3-(isopropylamino)-propan-2-ol group, which would be attached at the nitrogen, have been synthesized to explore potential effects on the circulatory and central nervous systems. nih.gov Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce amide functionalities.
Oxygen Atom Modification:
Direct functionalization of the ether oxygen is less common due to its lower reactivity compared to the nitrogen atom. However, modifications involving the oxygen atom can occur, often as part of a broader ring transformation or cyclization reaction. In related systems, such as those containing amide functionalities, tautomerization to an enol form can enable O-alkylation under specific conditions, like those of the Mitsunobu reaction. scribd.com While not a direct functionalization of the this compound ether linkage itself, this principle highlights that reactions involving the oxygen atom are plausible within more complex derivatives.
| Modification Type | Reagent Class | Functional Group Introduced |
| N-Alkylation | Alkyl Halides, Aldehydes/Ketones (reductive amination) | Alkyl groups |
| N-Acylation | Acyl Chlorides, Carboxylic Anhydrides | Acyl groups (Amides) |
| O-Alkylation (in derivatives) | Alcohols (Mitsunobu reaction) | Alkoxy groups |
Carbon-Hydrogen (C-H) Functionalization of the this compound Core
Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to modify molecular scaffolds. umich.edunih.gov This approach avoids the need for pre-functionalized starting materials, streamlining the synthesis of complex molecules. nih.gov For the this compound core, C-H functionalization allows for the introduction of substituents at various positions on the saturated ring, which would otherwise be difficult to access.
Achieving regioselectivity is a primary challenge in C-H functionalization, especially in a molecule like this compound with multiple, chemically similar C-H bonds. umich.edu The strategy often relies on directing groups, which position a metal catalyst in proximity to a specific C-H bond. beilstein-journals.orgdmaiti.com
In the context of this compound, the endocyclic nitrogen and oxygen atoms can themselves act as directing groups. However, their directing ability might be weak. A more common and predictable strategy involves installing a directing group on the nitrogen atom. This directing group then coordinates to a transition metal catalyst, facilitating the cleavage of a specific C-H bond, typically at the C2 or C8 position, through the formation of a stable metallacyclic intermediate. beilstein-journals.orgdmaiti.com The choice of directing group and catalyst system is crucial for controlling the site of functionalization. beilstein-journals.org For instance, different directing groups can favor the formation of five- or six-membered metallacycles, thus directing activation to different C-H bonds. dmaiti.com
Another approach to achieving regioselectivity is through radical-based reactions. For example, photoredox catalysis can generate radicals under mild conditions. An oxygen-directed 1,5-hydrogen atom transfer (HAT) can selectively activate a δ-C(sp³)–H bond relative to the directing oxygen atom, a principle that could be applied to suitably substituted this compound derivatives. rsc.org
Transition metal catalysis is the cornerstone of modern C-H functionalization. umich.edusnnu.edu.cn Palladium, rhodium, and iron are among the most common metals used for these transformations. snnu.edu.cnbeilstein-journals.orgrsc.org
Palladium Catalysis: Palladium-catalyzed reactions are widely used for C-H arylation, olefination, and other coupling reactions. snnu.edu.cn The catalytic cycle often involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway. snnu.edu.cn In a typical directing-group-assisted reaction, a Pd(II) catalyst coordinates to the directing group and activates a nearby C-H bond via a concerted metalation-deprotonation (CMD) mechanism. beilstein-journals.org This forms a palladacycle intermediate, which can then react with a coupling partner before reductive elimination regenerates the catalyst and yields the functionalized product. beilstein-journals.org
Rhodium Catalysis: Rhodium catalysts, particularly Rh(III) complexes, are also highly effective for C-H activation, often showing complementary reactivity to palladium. rsc.org They are frequently used for the annulation of heterocycles via C-H activation and subsequent coupling with alkynes or alkenes.
Metalloporphyrin Catalysis: Metalloporphyrins, particularly those of iron and rhodium, are versatile catalysts capable of functionalizing saturated C-H bonds through atom/group transfer processes like hydroxylation, amination, and alkylation. rsc.org These reactions proceed via the insertion of an oxene, nitrene, or carbene into a C-H bond, offering a direct method for converting hydrocarbons into more functionalized molecules. rsc.org
| Catalyst Type | Typical Reaction | Mechanistic Feature |
| Palladium (Pd) | Arylation, Olefination | Concerted Metalation-Deprotonation (CMD) |
| Rhodium (Rh) | Annulation with alkynes | C-H activation/cyclometalation |
| Metalloporphyrins (Fe, Rh) | Hydroxylation, Amination | Oxene/Nitrene/Carbene Insertion |
Regioselective C-H Activation Methods
Introduction of Diverse Substituents for Structural Diversification
The introduction of a wide array of substituents onto the this compound ring is essential for creating structurally diverse libraries of compounds for biological screening. thegoodscentscompany.com This diversification is achieved through various synthetic strategies that build upon the core heterocycle.
One major application that highlights this diversification is the synthesis of neurokinin-1 (NK1) receptor antagonists. nih.gov For example, structurally novel pyrimido[4,5-b] vdoc.pubCurrent time information in Chatham County, US.oxazocine derivatives have been designed and synthesized as potent NK1 antagonists. nih.govnih.gov These complex structures involve the introduction of aryl groups and other substituted heterocyclic rings, demonstrating the successful application of diversification strategies. nih.gov
Another example comes from the investigation of anthelminthic agents. Esters of 3,4,5-trimethoxybenzoic acid derived from this compound have shown potent activity. The synthesis of these compounds necessarily involves the introduction of the bulky and functionalized 3,4,5-trimethoxybenzoyl group, likely via N-acylation of the parent heterocycle. thegoodscentscompany.com
The methods for introducing these substituents often rely on the functionalization strategies discussed previously:
N-Alkylation/Acylation: As the most direct method, this allows for the attachment of a vast range of functional groups to the nitrogen atom. vdoc.pubnih.gov
C-H Functionalization: This enables the introduction of substituents directly onto the carbon backbone of the ring, providing access to isomers that are not available through N-functionalization alone. rsc.org
Cross-Coupling Reactions: In derivatives that have been pre-functionalized with a halide (e.g., via C-H activation followed by halogenation), standard cross-coupling reactions like Suzuki or Buchwald-Hartwig can be used to introduce aryl, heteroaryl, or other complex fragments. encyclopedia.pub
Formation of Fused and Polycyclic Systems Incorporating this compound
The this compound ring can be incorporated into larger, more rigid fused and polycyclic systems. This strategy is particularly important in medicinal chemistry for creating conformationally constrained analogues of bioactive molecules to improve potency and selectivity. researchgate.net
A prominent example is the synthesis of pyrimido[4,5-b] vdoc.pubCurrent time information in Chatham County, US.oxazocin-5-ones, which are being investigated as NK1 antagonists. nih.gov The synthesis of these tricyclic systems involves building a pyrimidine (B1678525) ring onto the this compound core. One approach involves the reaction of an appropriately substituted aminopyridine with a precursor that forms the oxazocine ring, followed by cyclization to create the fused pyrimidone. researchgate.net
Palladium-catalyzed intramolecular cycloamination is another powerful method for creating fused systems. For example, a short and high-yield route to dibenz[b,f] vdoc.pubCurrent time information in Chatham County, US.oxazocines has been developed using this approach. nih.gov This reaction involves the cyclization of a precursor like 2-bromo-N-(2-bromobenzyl)aniline, where the palladium catalyst facilitates the formation of the eight-membered oxazocine ring fused between two benzene (B151609) rings.
Furthermore, tandem reactions provide an efficient pathway to fused systems. A one-pot synthesis of pyrido Current time information in Chatham County, US.researchgate.netoxazocines has been developed from substituted pyridines bearing an oxirane group, which react with ethanolamines. rsc.org This process involves a regioselective SN2 ring-opening of the epoxide followed by an SNAr etherification to form the fused bicyclic structure. rsc.org Visible-light-driven cascade reactions have also been employed to synthesize polycyclic benzo[d] Current time information in Chatham County, US.arkat-usa.orgoxazocines from 2-aminochalcones, showcasing a modern approach to constructing complex fused systems. rsc.org
| Fused System | Synthetic Strategy | Key Features |
| Pyrimido[4,5-b] vdoc.pubCurrent time information in Chatham County, US.oxazocines | Multi-step condensation/cyclization | Builds a pyrimidine ring onto the oxazocine core. nih.govresearchgate.net |
| Dibenz[b,f] vdoc.pubCurrent time information in Chatham County, US.oxazocines | Pd-catalyzed intramolecular cycloamination | Forms the oxazocine ring between two aromatic rings. nih.gov |
| Pyrido Current time information in Chatham County, US.researchgate.netoxazocines | Tandem SN2/SNAr reaction | Convergent, one-pot synthesis from simple precursors. rsc.org |
| Polycyclic Benzo[d] Current time information in Chatham County, US.arkat-usa.orgoxazocines | Visible-light-driven cascade reaction | Initiated by photoisomerization, leading to complex structures. rsc.org |
Theoretical and Computational Investigations on Perhydro 1,5 Oxazocine
Quantum Chemical Methodologies Applied to Perhydro-1,5-oxazocine
A variety of quantum chemical methodologies are employed to study the properties of this compound. These computational techniques are essential for predicting molecular geometries, energies, and other electronic features with a high degree of accuracy.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. jmchemsci.com It is widely applied in chemistry and materials science to predict the properties of molecules and solids. jmchemsci.comcsic.esrsc.org For complex organic molecules, DFT provides a balance between computational cost and accuracy, making it a suitable choice for studying systems like this compound and its derivatives. aps.orgaps.org
In practice, DFT calculations involve selecting an exchange-correlation functional, which approximates the complex many-electron interactions. A popular choice for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. ajchem-a.com This functional has been shown to provide reliable results for a wide range of molecular systems. researchgate.netpsu.edu DFT calculations can be used to optimize the molecular geometry, determine vibrational frequencies, and analyze the electronic properties, such as the distribution of electron density and molecular orbitals. rsc.orgdoaj.orguniversci.com
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. vanderbilt.edu These methods are generally more computationally demanding than DFT but can offer higher accuracy.
Møller-Plesset Perturbation Theory (MP) is a post-Hartree-Fock method that improves upon the Hartree-Fock approximation by adding electron correlation effects. wikipedia.orgwustl.edu The theory is based on Rayleigh-Schrödinger perturbation theory, where the perturbation is the difference between the exact electronic Hamiltonian and the Hartree-Fock Hamiltonian. wikipedia.orgsmu.edu MP2, the second-order correction, is a commonly used level of theory that captures a significant portion of the electron correlation energy and is often employed for systems where DFT may not be sufficient. vdoc.pub While higher-order MP calculations (MP3, MP4) exist, they are less frequently used due to their increased computational cost. wikipedia.org
Coupled Cluster (CC) Theory is another high-level ab initio method that provides very accurate results for molecular systems. numberanalytics.comaps.org The method is based on an exponential ansatz for the wave function, which ensures size-extensivity. numberanalytics.com CCSD(T), which includes single and double excitations and a perturbative treatment of triple excitations, is often referred to as the "gold standard" in computational chemistry for its high accuracy in predicting molecular energies and properties. ucl.ac.uk Due to its high computational cost, CCSD(T) is typically used for smaller molecules or as a benchmark for other methods. psu.edu
The accuracy of any quantum chemical calculation is dependent on the chosen level of theory and the basis set. The level of theory refers to the method used (e.g., DFT, MP2, CCSD(T)), while the basis set is a set of mathematical functions used to build the molecular orbitals.
A variety of basis sets are available, ranging from minimal to very large. Pople-style basis sets, such as 6-31G(d,p), and Dunning's correlation-consistent basis sets, like cc-pVDZ and aug-cc-pVTZ, are commonly used. d-nb.infoijarset.comumich.edu The choice of basis set is a compromise between accuracy and computational cost; larger basis sets provide more flexibility for describing the electron distribution but require more computational resources. d-nb.infoarxiv.org For calculations involving anions or weak interactions, diffuse functions (indicated by "aug-" or "+") are often added to the basis set. psu.edud-nb.info The selection of an appropriate basis set is crucial for obtaining reliable results and should be carefully considered based on the specific properties being investigated. d-nb.infoumich.edu
| Method/Basis Set | Description | Typical Application |
|---|---|---|
| B3LYP | A hybrid DFT functional that balances accuracy and computational cost. ajchem-a.com | Geometry optimizations, electronic property calculations for medium to large molecules. psu.edu |
| MP2 | Second-order Møller-Plesset perturbation theory, includes electron correlation. wikipedia.orgwustl.edu | Systems where DFT is inadequate, calculation of interaction energies. vdoc.pub |
| CCSD(T) | Coupled cluster with single, double, and perturbative triple excitations, highly accurate. ucl.ac.uk | Benchmark calculations for small molecules, high-accuracy energy predictions. psu.edu |
| 6-31G(d,p) | A Pople-style split-valence basis set with polarization functions on heavy atoms and hydrogens. ijarset.com | Routine calculations, geometry optimizations. ijarset.com |
| cc-pVTZ | A Dunning correlation-consistent triple-zeta basis set. d-nb.info | High-accuracy calculations, particularly when extrapolating to the complete basis set limit. umich.edu |
| aug-cc-pVTZ | The cc-pVTZ basis set augmented with diffuse functions. d-nb.info | Calculations on anions, systems with weak interactions, and excited states. psu.edu |
Ab initio Methods (e.g., Møller-Plesset Perturbation Theory, Coupled Cluster Theory)
Molecular Electronic Structure Analysis
The analysis of the molecular electronic structure provides fundamental insights into the chemical behavior and reactivity of a molecule. For this compound, understanding its electronic properties is key to predicting its interactions and potential applications.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgresearchgate.net The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com Conversely, a small gap indicates that the molecule is more reactive. ajchem-a.comwuxiapptec.com The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity of the molecule, respectively. ijarset.com Computational methods like DFT are frequently used to calculate the energies and visualize the spatial distribution of these orbitals. ijarset.comresearchgate.net This analysis can reveal the most likely sites for nucleophilic and electrophilic attack. ajchem-a.com
| Descriptor | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. ajchem-a.com |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. ijarset.com |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. ijarset.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The escaping tendency of electrons from an equilibrium system. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. researchgate.net |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the capacity to accept electrons. researchgate.net |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the electrophilic power of a molecule. researchgate.net |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. libretexts.orgrsc.org It is a valuable tool for predicting intermolecular interactions, chemical reactivity, and the sites of electrophilic and nucleophilic attack. universci.comijarset.com
The MEP map uses a color scale to indicate different regions of electrostatic potential. researchgate.net Typically, red areas represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netscirp.org These regions are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. Conversely, blue areas indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netscirp.org Green and yellow areas represent regions of intermediate or near-zero potential. libretexts.org For this compound, an MEP analysis would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs, and positive potential around the hydrogen atoms bonded to carbon and nitrogen. This information is crucial for understanding how the molecule will interact with other molecules and biological targets. researchgate.net
Wavefunction-Based Studies
Wavefunction-based ab initio calculations offer a high level of theory for understanding molecular properties, distinct from methods based on density functional theory (DFT). These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are founded on the direct approximation of the many-electron wavefunction, which completely specifies the state of a quantum mechanical system. sydney.edu.auchemreach.science The wavefunction itself is a mathematical function whose product with its complex conjugate provides the probability of finding a particle in a given location. sydney.edu.auchemreach.science For complex systems, solving the Schrödinger equation exactly is not feasible, necessitating approximation methods. aps.org
While specific wavefunction-based studies exclusively focused on the parent this compound molecule are not extensively documented in the literature, research on analogous eight-membered heterocyclic systems provides relevant insights. For instance, calculations on azocine, an eight-membered ring containing one nitrogen atom, have utilized the MP2/6-31G* level of theory to determine reaction energies. vdoc.pub These studies found that ring-opening reactions of azocine, which were calculated to be endothermic using DFT (B3LYP/6-31G), were shown to be exothermic when calculated with the MP2/6-31G method. vdoc.pub This highlights the importance of the chosen theoretical method, as different approaches can yield qualitatively different energetic predictions. Such wavefunction-based methods are critical for refining energies obtained from less computationally expensive DFT calculations, a strategy employed to achieve chemical accuracy for large systems like those in heterogeneous catalysis. d-nb.info
Further research has employed high-level wavefunction-based methods like CCSD(T) as a benchmark to evaluate the accuracy of various DFT functionals for predicting properties such as NMR shifts. github.io This underscores the foundational role of wavefunction theories in validating and calibrating other computational methods.
Reaction Pathway and Transition State Calculations
The study of reaction mechanisms through computational chemistry relies heavily on the calculation of potential energy surfaces, locating transition states, and determining activation energies. researchgate.netuni-muenchen.de Density Functional Theory (DFT) is a commonly employed method for these investigations due to its balance of computational cost and accuracy. beilstein-journals.orgnih.gov
Computational studies on the formation of eight-membered rings provide valuable information applicable to the synthesis of this compound. The 8-endo cyclization of N-alkenyl-substituted ω-carbamoyl radicals has been investigated using DFT calculations at the B3LYP/6-31G* level. vdoc.pub These calculations revealed that the transition structures for 8-endo cyclization were energetically accessible and comparable in stability to the 7-exo transition states, which aligns with experimental findings. vdoc.pub
Similarly, DFT calculations have been used to elucidate the mechanisms of 1,5-X insertions (where X=O, N, S) of free alkylidene carbenes, which can be a route to forming heterocyclic rings. pku.edu.cn These studies show that, with the exception of S-H insertion, these reactions proceed stepwise through ylide intermediates. pku.edu.cn The subsequent rearrangement pathways and their activation free energies depend on the nature of the heteroatom and the migrating groups. pku.edu.cn For example, the activation free energy for a bond rotation to form an oxonium ylide intermediate was calculated to be 5.0 kcal/mol. pku.edu.cn
A summary of calculated activation energies for related cyclization and insertion reactions is presented in Table 1. These calculations are crucial for understanding reaction feasibility, regioselectivity, and for optimizing synthetic protocols. nih.govmdpi.com
| Reaction Type | Reactant/Intermediate | Method/Level of Theory | Calculated ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|---|
| Oxonium Ylide Formation | Alkylidene Carbene | DFT | 5.0 | pku.edu.cn |
| 1,5 S-H Insertion | Alkylidene Carbene 30' | DFT | 13.3 | pku.edu.cn |
| N-Alkylation (N1-product) | Indazole Derivative 6 | DFT | 14.7 | beilstein-journals.org |
| N-Alkylation (N2-product) | Indazole Derivative 6 | DFT | 17.3 | beilstein-journals.org |
Prediction and Interpretation of Spectroscopic Parameters from Computational Data
Computational methods are powerful tools for predicting spectroscopic parameters, such as NMR chemical shifts, which aids in structure elucidation and verification. frontiersin.org The comparison between calculated and experimental spectra can confirm molecular structure, including stereochemistry. nih.gov
For 1,5-oxazocine derivatives, molecular modeling calculations have been used to understand their conformational preferences. These computational findings were subsequently confirmed by experimental ¹H NMR data, which showed that these eight-membered rings are less rigid than their seven-membered counterparts. vdoc.pub
The accuracy of NMR predictions depends significantly on the computational method employed. Recent advances in using Graph Neural Networks (GNNs) and DFT have improved prediction accuracy. nih.govarxiv.org For instance, DFT-based methods have achieved Mean Absolute Errors (MAEs) of 2.9 ppm for ¹³C NMR and 0.23 ppm for ¹H NMR for some small organic molecules. arxiv.org GNN-based models have further reduced these errors, with reported MAEs of 1.355 ppm for ¹³C and 0.224 ppm for ¹H. arxiv.org The choice of functional and basis set within DFT is critical; for example, the WP04 functional with a 6-311++G(2d,p) basis set has been shown to be highly accurate for predicting ¹H shifts in chloroform, with an MAE of 0.08 ppm against experimental data. github.io
| Method | Nucleus | Mean Absolute Error (MAE) | Reference |
|---|---|---|---|
| DFT-based (general) | ¹³C | 2.9 ppm | arxiv.org |
| DFT-based (general) | ¹H | 0.23 ppm | arxiv.org |
| GNN-based | ¹³C | 1.355 ppm | arxiv.org |
| GNN-based | ¹H | 0.224 ppm | arxiv.org |
| WP04/6-311++G(2d,p) | ¹H | 0.08 ppm | github.io |
| IMPRESSION (ML) | ¹³C | 2.45 ppm | frontiersin.org |
| IMPRESSION (ML) | ¹H | 0.23 ppm | frontiersin.org |
Advanced Applications of Perhydro 1,5 Oxazocine in Chemical Research
Utility as Key Synthetic Intermediates in Complex Molecule Synthesis
The perhydro-1,5-oxazocine ring system is a foundational building block for the construction of more complex heterocyclic compounds, particularly those with significant pharmacological activities. Its structural framework can be strategically modified to produce a diverse array of derivatives with tailored biological functions. znaturforsch.com A prominent area of application is in the development of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor is implicated in pain transmission and inflammatory processes, making its antagonists valuable therapeutic targets. Researchers have successfully designed and synthesized novel pyrimido[4,5-b]o Current time information in Bangalore, IN.nih.govxazocine derivatives that act as potent NK1 antagonists. researchgate.netFor instance, a structurally novel derivative, created as a hybrid of pyrido[4,3-b]- and [2,3-b]-1,5-oxazocine, was found to possess potent in vivo activity. researchgate.netFurther studies focusing on axially chiral 8-methylpyrimido[4,5-b]o Current time information in Bangalore, IN.nih.govxazocines have elucidated crucial structural requirements for NK1 receptor recognition, highlighting the importance of specific stereochemistry for potent antagonism.
Beyond NK1 antagonists, derivatives of this compound have been synthesized and investigated for their potential effects on the circulatory and central nervous systems. nih.govFor example, esters of 3,4,5-trimethoxybenzoic acid derived from the this compound scaffold have demonstrated potent anthelmintic properties. The synthesis of these complex molecules often leverages the reactivity of the nitrogen and oxygen heteroatoms within the ring for further chemical transformations.
Role as Ligands in Coordination Chemistry and Catalysis
The nitrogen and oxygen atoms within the this compound ring possess lone pairs of electrons, making them potential donor atoms for coordination to metal centers. This capability allows the molecule and its derivatives to function as ligands in catalysis.
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. unibo.itChiral amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. unibo.itresearchgate.netWhile specific studies detailing this compound itself as a primary organocatalyst are not widespread, its inherent secondary amine structure makes its derivatives prime candidates for this role. The development of chiral organocatalysts is a major focus of modern synthesis, and chiral scaffolds are often employed to construct a wide variety of these catalysts. researchgate.netrsc.orgThe synthesis of enantiopure derivatives of this compound, for example through the use of chiral amino alcohols as starting materials, would pave the way for their application in asymmetric organocatalysis.
In transition metal catalysis, ligands play a crucial role by binding to the metal center and modulating its electronic and steric properties, thereby controlling the catalyst's activity and selectivity. tcichemicals.comThis compound and its analogues, possessing both N and O donor atoms, can act as bidentate ligands. The coordination of such ligands to transition metals like copper, manganese, silver, or vanadium can generate novel complexes with unique catalytic activities. mdpi.comnih.govnih.govFor example, related oxazine (B8389632) derivatives have been complexed with Cu(II), Mn(II), and Ag(I) to form catalytically active species. nih.govSimilarly, vanadium complexes featuring oxazole-based ligands have been shown to be active catalysts for olefin polymerization reactions. mdpi.comThe this compound framework provides a flexible eight-membered ring that can adopt specific conformations upon coordination, potentially influencing the stereochemical outcome of catalyzed reactions.
Organocatalytic Systems
Building Blocks for Functional Materials Science
The application of organic molecules as fundamental building blocks is central to the development of advanced functional materials. springerprofessional.deThese materials are designed to exhibit specific, tailored properties for applications in electronics, energy, or environmental protection. This compound has been identified as a useful component in this field, most notably as a corrosion inhibitor. Organic corrosion inhibitors function by adsorbing onto a metal's surface, forming a protective film that shields it from aggressive agents. mdpi.comaspur.rsThe effectiveness of these inhibitors often depends on the presence of heteroatoms (like nitrogen and oxygen) and π-electrons, which can facilitate strong adsorption to the metal surface. mdpi.comThis compound has been specifically utilized as a corrosion inhibitor for stainless steel in acidic environments, demonstrating a practical application in materials protection. The incorporation of such heterocyclic structures into polymers or surface coatings is a promising strategy for developing robust, long-lasting anti-corrosion materials. researchgate.net
| Functional Material Application | Role of this compound | Target Material | Environment |
|---|
Future Research Directions for Perhydro 1,5 Oxazocine Chemistry
Development of Enantioselective and Diastereoselective Synthetic Routes
The synthesis of enantiomerically pure compounds is crucial in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. numberanalytics.com Future research should prioritize the development of robust enantioselective and diastereoselective routes to perhydro-1,5-oxazocine derivatives.
Chiral Auxiliaries: One established strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org For perhydro-1,5-oxazocines, this could involve starting with enantiopure amino alcohols. The auxiliary directs the formation of one stereoisomer over the other, and is subsequently removed. wikipedia.orgsantiago-lab.com Evans oxazolidinones, for example, are effective chiral auxiliaries used in various stereoselective transformations like aldol (B89426) and alkylation reactions. wikipedia.orgsantiago-lab.com
Asymmetric Catalysis: Asymmetric catalysis offers a more efficient approach, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.govethz.ch Research into chiral ligands, such as those derived from perhydro-1,3-benzoxazines, in combination with transition metals like zinc or copper, could control stereochemistry during the cyclization step. A recent study demonstrated a palladium-catalyzed asymmetric [4+4]-cycloaddition for the synthesis of chiral oxazocines with high enantioselectivity. nih.gov The design of novel chiral primary amine-based organocatalysts also presents a promising avenue. rsc.org
Kinetic Resolution: This technique separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. Optimizing reaction conditions, such as lowering the temperature, can enhance the difference in activation energies between the two enantiomers, favoring the formation of one.
Substrate-Controlled Diastereoselective Synthesis: The inherent chirality within the starting materials can also be exploited to control the stereochemical outcome. For instance, the synthesis of bridged dibenzo[b,f] researchgate.netdiazocines has been achieved through a substrate-selective pathway. researchgate.net
| Strategy | Description | Key Components/Considerations | Potential Outcome |
|---|---|---|---|
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective reactions. numberanalytics.comwikipedia.org | Enantiopure amino alcohols, Evans oxazolidinones. santiago-lab.com | Formation of specific diastereomers. |
| Asymmetric Catalysis | Use of a chiral catalyst to selectively produce one enantiomer. nih.govethz.ch | Chiral ligands (e.g., perhydro-1,3-benzoxazines), transition metals (Zn, Cu), chiral primary amines. rsc.org | High enantiomeric excess (ee). |
| Kinetic Resolution | Separation of enantiomers based on differential reaction rates. | Chiral catalysts, optimized reaction temperatures. | Enrichment of one enantiomer. |
| Substrate-Control | Utilizing the inherent chirality of the substrate to guide the reaction. researchgate.net | Chiral starting materials. | Diastereomerically pure products. |
Exploration of Unprecedented Reaction Pathways and Reactivity
Expanding the known reaction chemistry of the this compound ring system is essential for creating novel derivatives. Future work should focus on exploring unprecedented reaction pathways.
Cascade Reactions: These multi-step reactions, where subsequent transformations occur in a single pot, offer an efficient way to build molecular complexity. acs.orgnih.gov A catalyst-free, mild synthesis of dihydrobenzo researchgate.netoxazocine derivatives was recently achieved through a [6+1] cascade cyclization. acs.orgnih.gov The development of new cascade reactions, such as those involving Knoevenagel condensation followed by azide-alkyne cycloaddition, could lead to novel tricyclic oxazocine structures. researchgate.net
Cycloaddition Reactions: Palladium-catalyzed (4+4) cycloadditions have emerged as a powerful tool for constructing 1,5-oxazocine scaffolds. thieme-connect.com Further exploration of different dipole partners and catalytic systems could expand the scope of these reactions. thieme-connect.com Intramolecular nitrone cycloadditions also represent a viable route to medium-ring heterocycles like oxazocines. researchgate.net
Reactivity of the Heterocyclic Core: A deeper understanding of the fundamental reactivity of the this compound ring is needed. Systematic studies on reactions such as oxidation, reduction, and substitution will provide a foundation for more complex transformations. For example, oxidation can be achieved with agents like hydrogen peroxide, while reduction can be performed using lithium aluminum hydride.
| Reaction Type | Description | Example | Potential Products |
|---|---|---|---|
| Cascade Cyclization | A multi-step, one-pot reaction to build complex molecules. acs.orgnih.gov | [6+1] cascade for dihydrobenzo researchgate.netoxazocines. acs.orgnih.gov | Fused and bridged oxazocine systems. |
| Palladium-Catalyzed Cycloaddition | A metal-catalyzed reaction to form the eight-membered ring. thieme-connect.com | (4+4) cycloaddition of azadienes and allyl carbonates. thieme-connect.com | Monocyclic and polycyclic 1,5-oxazocines. thieme-connect.com |
| Intramolecular Nitrone Cycloaddition | A cycloaddition reaction forming a bicyclic system containing the oxazocine ring. researchgate.net | Synthesis of novel isoxazolidines and oxazocines. researchgate.net | Fused heterocyclic systems. |
Computational Design and Virtual Screening of Novel this compound Derivatives
Computational chemistry offers powerful tools for accelerating the discovery of new molecules with desired properties.
In Silico Design: Molecular modeling can be used to design novel this compound analogs with specific structural features. mdpi.comrasayanjournal.co.in By understanding the structure-activity relationships of known derivatives, new compounds with potentially enhanced biological activity can be designed. For example, studies on pyrimido[4,5-b] researchgate.netoxazocines as NK(1) receptor antagonists have highlighted the importance of specific stereochemistry and substituents for activity. nih.gov
Virtual Screening: Large virtual libraries of this compound derivatives can be screened against biological targets using computational docking methods. mdpi.com This approach allows for the rapid identification of promising lead compounds for further experimental investigation, saving significant time and resources compared to traditional high-throughput screening.
Predicting Reactivity and Properties: Theoretical calculations can predict the reactivity of different positions on the this compound ring, guiding the design of synthetic routes. vdoc.pub Furthermore, physicochemical properties such as solubility and bioavailability can be estimated computationally, aiding in the selection of candidates with favorable drug-like properties.
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
Modern synthetic chemistry is increasingly focused on developing sustainable and efficient processes.
Flow Chemistry: Continuous-flow synthesis offers numerous advantages over traditional batch methods, including improved safety, better control over reaction parameters, and easier scalability. nih.govwuxiapptec.comdurham.ac.uk A patented process for an oxazocine derivative utilizes a continuous-flow reactor, demonstrating the feasibility of this approach. Applying flow chemistry to the multi-step synthesis of this compound derivatives could streamline production and enable the use of hazardous reagents in a safer manner. wuxiapptec.comsyrris.jp
Q & A
Q. What are the established synthetic routes for Perhydro-1,5-oxazocine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of saturated azocine derivatives like this compound typically involves cyclization reactions of amine-containing precursors. For example, analogous heterocycles (e.g., perhydro-1,4-thiazocines) are synthesized via nucleophilic substitution or condensation reactions using α,ω-diamine and carbonyl-containing reagents under anhydrous conditions . Optimization strategies include:
- Temperature control : Lower temperatures (e.g., -20°C) may enhance stereoselectivity, as seen in asymmetric catalysis with perhydro-1,3-benzoxazine ligands .
- Catalyst selection : Chiral ligands or Lewis acids (e.g., dimethylzinc) can improve enantiomeric excess in derivatives .
- Reagent stoichiometry : Excess POCl₃ or coupling agents (e.g., SOCl₂) may drive cyclization to completion, as demonstrated in oxazolo[4,5-d]pyrimidine syntheses .
Q. What analytical techniques are critical for characterizing this compound's structural purity and stability?
- Methodological Answer : Rigorous characterization ensures reproducibility and validity:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and detect impurities (e.g., residual solvents or unreacted intermediates) .
- Mass Spectrometry (LC-MS) : Validates molecular weight and detects degradation products, especially for peroxide-forming tendencies (common in cyclic ethers) .
- Elemental Analysis : Quantifies carbon, hydrogen, and nitrogen ratios to verify synthetic accuracy .
- Stability testing : Monitor peroxide formation via iodine-starch tests or FTIR for hydroperoxide O-O stretches, following EH&S guidelines for peroxide-forming chemicals .
Advanced Research Questions
Q. How can researchers design enantioselective synthesis protocols for this compound derivatives?
- Methodological Answer : Enantioselectivity requires chiral induction at key steps:
- Chiral auxiliaries : Use enantiopure amino alcohols or diamines as starting materials, analogous to perhydro-1,4-diazepine syntheses .
- Asymmetric catalysis : Employ chiral ligands (e.g., perhydro-1,3-benzoxazines) with transition metals (Zn, Cu) to control stereochemistry during cyclization, as shown in α-diketone alkylations .
- Kinetic resolution : Optimize reaction temperature and solvent polarity to favor one enantiomer’s formation, leveraging differences in activation energy .
Q. What experimental strategies are recommended for evaluating this compound's potential as an enzyme inhibitor?
- Methodological Answer : Follow pharmacologically validated frameworks:
- Target selection : Prioritize enzymes with structural homology to ACE (angiotensin-converting enzyme), given the inhibitory activity of related perhydro-thiazocines .
- In vitro assays :
- Enzyme inhibition kinetics : Use fluorogenic substrates (e.g., Abz-FRK(Dnp)-OH) to measure IC₅₀ values under physiological pH and temperature .
- Binding studies : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity and thermodynamics .
- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding poses in enzyme active sites, guided by ACE inhibitor pharmacophores .
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Address discrepancies through systematic validation:
- Replication : Repeat key experiments using identical protocols (e.g., enzyme assay conditions, cell lines) as described in conflicting studies .
- Structural verification : Confirm compound identity and purity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) to rule out batch variability .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d for effect size) to evaluate reproducibility across studies, adjusting for confounding variables like solvent choice or incubation time .
Data Management & Reproducibility
Q. What guidelines ensure rigorous documentation and reproducibility in this compound research?
- Methodological Answer : Adhere to best practices for transparent reporting:
- Experimental detail : Include reagent sources (e.g., Sigma-Aldrich grades), instrument parameters (e.g., NMR field strength), and purification methods (e.g., HPLC gradients) .
- Data archiving : Deposit raw datasets (e.g., NMR spectra, kinetic curves) in public repositories (e.g., Zenodo) with DOIs for independent verification .
- Pre-registration : Outline hypotheses and protocols on platforms like Open Science Framework to reduce bias in retrospective analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
